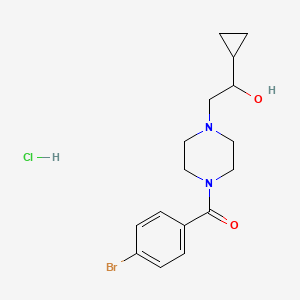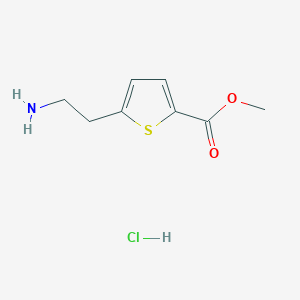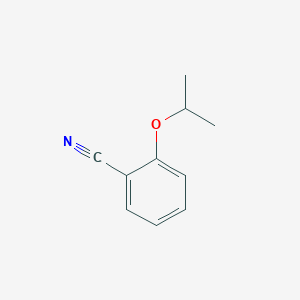![molecular formula C12H17N3O B2662564 N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2361641-66-7](/img/structure/B2662564.png)
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide’s mechanism of action is not fully understood. However, it is believed that N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide activates the immune system to attack tumor cells. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to increase the permeability of tumor blood vessels, which may enhance the delivery of chemotherapy drugs to the tumor.
Biochemical and Physiological Effects:
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to increase the permeability of tumor blood vessels, leading to increased blood flow to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in lab experiments is its potential anti-tumor properties. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. Another advantage is that N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. However, one limitation of using N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in lab experiments is its complex synthesis method. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide is also a relatively unstable compound, which may make it difficult to work with in some cases.
Orientations Futures
There are several future directions for research on N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action. Another direction is to explore the potential of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in combination with other anti-tumor agents. Additionally, there is a need for clinical trials to determine the safety and efficacy of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide.
Méthodes De Synthèse
The synthesis of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 3-cyanopyridine with dimethylamine to form 6-(dimethylamino)pyridin-3-ol. This intermediate is then reacted with 2-bromoethyl prop-2-enoate to form N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been extensively studied for its potential anti-tumor properties. In preclinical studies, N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Propriétés
IUPAC Name |
N-[2-[6-(dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-4-12(16)13-8-7-10-5-6-11(14-9-10)15(2)3/h4-6,9H,1,7-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWYQVGDGGQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)


![6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)
![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)
![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B2662497.png)
![1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2662500.png)


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride](/img/structure/B2662504.png)